Bpin-Cyclohexene-C-COOEt
Description
Properties
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO4/c1-6-19-14(18)11-12-7-9-13(10-8-12)17-20-15(2,3)16(4,5)21-17/h9,12H,6-8,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAHVZXOVXLJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that compounds containing a dioxaborolane group can undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical reactions, including hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Pharmacokinetics
It is known that the compound’s physical state is liquid at 20 degrees celsius .
Result of Action
Compounds with similar structures have been known to cause various biochemical changes in the body .
Action Environment
It is recommended to store the compound in a cool and dark place, below 15 degrees celsius .
Biological Activity
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉BO₄ |
| Molecular Weight | 240.10 g/mol |
| CAS Number | 1215107-29-1 |
| Purity | >95% |
| Appearance | Colorless to light yellow liquid |
Synthesis
The synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate typically involves the reaction of ethyl acetate with a boron-containing reagent. For example, one method includes the use of bis(pinacolato)diboron and palladium catalysts under nitrogen atmosphere at elevated temperatures .
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds resembling Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with reported IC₅₀ values around 2.6 μM .
Antifungal Activity
Research has also highlighted antifungal properties against Candida albicans with IC₅₀ values in the range of 3.5 μM for structurally related compounds .
Antiparasitic Activity
In terms of antiparasitic effects, some derivatives have shown promising results against Plasmodium falciparum and Leishmania donovani with IC₅₀ values of approximately 120 nM and 900 nM respectively .
Case Study 1: Antimicrobial Screening
A study screened several derivatives of the dioxaborolane class for antimicrobial efficacy. Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate was included due to its structural similarity to other active compounds. The results demonstrated significant inhibition of bacterial growth at low concentrations.
Case Study 2: Synthesis and Biological Evaluation
Another research project focused on synthesizing various derivatives from Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexenyl)acetate and evaluating their biological activities. The study found that modifications to the cyclohexene ring significantly impacted both antimicrobial and antifungal activities.
Scientific Research Applications
Organic Synthesis
Role as a Building Block:
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate is widely utilized as an intermediate in organic synthesis. It serves as a versatile building block for the construction of complex organic molecules. This property is particularly valuable in the development of pharmaceuticals and agrochemicals where the synthesis of novel compounds is essential .
Case Study:
In a study focusing on the synthesis of biologically active compounds, researchers demonstrated that using this compound as a starting material led to the successful formation of various derivatives with enhanced biological activities .
Medicinal Chemistry
Drug Development:
The compound plays a crucial role in medicinal chemistry by aiding in the design and synthesis of new drug candidates. Its structural features allow for modifications that can improve bioactivity and reduce toxicity. This is particularly important in developing safer medications .
Example Applications:
Research has shown that derivatives synthesized from ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate exhibit promising pharmacological profiles against various diseases .
Material Science
Advanced Materials:
In materials science, this compound is used to formulate advanced materials such as polymers and coatings. The incorporation of boron-containing compounds like ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate can enhance the chemical properties of materials for specific applications .
Performance Enhancements:
Studies indicate that materials developed with this compound exhibit improved durability and performance under various environmental conditions. This makes it suitable for applications in coatings that require resistance to wear and corrosion .
Fluorescent Probes
Biological Imaging:
The compound can also be utilized in the development of fluorescent probes for biological imaging. Researchers leverage its fluorescent properties to visualize cellular processes with high specificity and sensitivity .
Research Findings:
In one study, ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate was modified to create a fluorescent probe that successfully labeled specific cellular components in live cells .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Versatile building block |
| Medicinal Chemistry | Design and development of new drug candidates | Improved bioactivity and reduced toxicity |
| Material Science | Formulation of advanced materials like polymers and coatings | Enhanced durability and performance |
| Fluorescent Probes | Development of probes for biological imaging | High specificity in cellular visualization |
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Storage : Requires inert atmosphere and storage at <-20°C to prevent hydrolysis of the boronic ester .
- Hazards : Classified with warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
- Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize pharmaceuticals, such as thienopyrimidine derivatives (e.g., diacylglycerol acyltransferase inhibitors) .
Comparison with Structural Analogs
Structural and Functional Differences
The compound belongs to a class of cyclohexene-based boronic esters with ester substituents. Key analogs include:
Reactivity and Application Differences
Cross-Coupling Efficiency :
- The cyclohexene backbone in the target compound provides conformational rigidity , enhancing regioselectivity in Suzuki-Miyaura reactions compared to linear or aromatic analogs (e.g., tert-butyl phenyl derivatives) .
- Fluorinated analogs (e.g., CAS 1449662-38-7) exhibit improved metabolic stability in drug candidates but require harsher conditions for cross-coupling due to electron-withdrawing effects .
Synthetic Yields :
Stability :
Preparation Methods
Reaction Setup and Conditions
- Starting Material: Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate (5.0 g, ~17 mmol)
- Solvents: 1,4-Dioxane (28–40 mL) and water (7–10 mL)
- Base: Potassium carbonate (K2CO3, 5.9–6.2 g, ~40–45 mmol)
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.3–0.35 g, ~0.28–0.3 mmol)
- Temperature: 100 °C
- Reaction Time: 6–16 hours
- Atmosphere: Inert (nitrogen), reaction vessel sealed
- Workup: Concentration under reduced pressure, purification by silica gel flash chromatography or ISCO automated chromatography
Procedure Summary
The boronate ester-containing ethyl cyclohexenylacetate is dissolved in a mixture of 1,4-dioxane and water. Potassium carbonate is added as a base, and the mixture is purged with nitrogen gas to ensure an inert atmosphere. After 5 minutes of nitrogen bubbling, Pd(PPh3)4 catalyst is introduced. The reaction mixture is evacuated and backfilled with nitrogen three times, sealed, and heated at 100 °C for 6 to 16 hours. Upon completion, the reaction mixture is concentrated and purified via chromatography to afford the desired product in high yield (93–96%) with high purity.
Reaction Data Table
Mechanistic and Practical Notes
- The reaction is a palladium-catalyzed cross-coupling type process, where the boronate ester group is stable under the reaction conditions.
- Use of an inert atmosphere is critical to prevent catalyst deactivation and side reactions.
- The presence of water in the solvent mixture facilitates the base-mediated activation of the boronate species.
- The sealed tube setup allows for elevated temperature reactions without solvent loss, improving reaction kinetics.
- Potassium carbonate acts as a mild base, promoting the transmetalation step in the catalytic cycle.
Variations and Related Preparations
- Similar conditions have been employed for coupling reactions involving halogenated quinolines and other heteroaryl bromides or chlorides, demonstrating the versatility of this boronate ester intermediate in further synthetic elaborations.
- The stereochemistry at the cyclohexene ring can be controlled by the choice of starting materials and reaction conditions, as indicated by the presence of stereospecific versions like ethyl (2S)-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate.
- Alternative synthetic routes may involve the preparation of the boronate ester via hydroboration or Miyaura borylation of appropriate cyclohexenyl precursors, although detailed protocols for these are less frequently reported.
Summary of Research Findings
- The compound is prepared efficiently under palladium catalysis with high yields, typically above 90%.
- The reaction tolerates aqueous conditions and requires an inert atmosphere to maintain catalyst activity.
- The product is isolated by standard chromatographic techniques and characterized by NMR and LC-MS confirming purity and structure.
- The boronate ester functionality provides a versatile handle for subsequent cross-coupling reactions, making this compound a valuable intermediate in synthetic organic chemistry.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a representative procedure involves reacting enallenes with a boron reagent under oxidative conditions. A Pd catalyst (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) are used in anhydrous THF at elevated temperatures (60–90°C) under inert atmospheres . Purification often involves column chromatography with gradients of hexane/ethyl acetate.
Q. Which analytical techniques are critical for validating the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and boronate ester functionality.
- HPLC/MS : To assess purity (>97% as per commercial standards) .
- X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .
Q. How can researchers optimize solvent and temperature conditions during synthesis?
- Methodological Answer : Solvent polarity (e.g., THF vs. dioxane) and temperature (60–90°C) significantly impact reaction yields. For instance, cesium carbonate in THF at reflux improves nucleophilic substitution efficiency in esterification steps . Systematic screening using Design of Experiments (DoE) can identify optimal parameters.
Advanced Research Questions
Q. What mechanistic insights explain the role of cyclohexene substituents in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The cyclohexene ring introduces steric hindrance, slowing transmetallation but enhancing regioselectivity. Computational studies (DFT) suggest that the boronate’s electron-withdrawing effect stabilizes the Pd intermediate during oxidative addition. Kinetic experiments under varying ligand/Pd ratios can validate these hypotheses .
Q. How can data contradictions in X-ray crystallographic refinement be resolved for boronate-containing compounds?
- Methodological Answer : Discrepancies in thermal parameters or bond lengths often arise from disorder in the boronate moiety. Using SHELXL’s restraints (e.g., DFIX, SIMU) to model anisotropic displacement and twin refinement (via TWIN/BASF commands) improves accuracy. High-resolution data (≤1.0 Å) is critical .
Q. What strategies mitigate boronate ester hydrolysis during catalytic applications?
- Methodological Answer : Hydrolysis is minimized by:
- Inert Atmosphere : Conducting reactions under N₂/Ar.
- pH Control : Buffering aqueous phases to pH 7–8 during workup .
- Protecting Groups : Introducing silyl ethers (e.g., tert-butyldimethylsilyl) to shield reactive sites .
Q. How do electronic effects of the dioxaborolane ring influence reaction kinetics in nickel-catalyzed alkylation?
- Methodological Answer : The electron-rich dioxaborolane enhances oxidative addition rates in Ni-catalyzed systems. Comparative studies using Hammett substituent constants (σ) for para-substituted boronate esters reveal linear free-energy relationships. Electrochemical methods (cyclic voltammetry) quantify Ni center redox potentials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
